molecular formula C13H13BrN2O2 B6333689 Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate CAS No. 1384958-64-8

Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate

Cat. No. B6333689
CAS RN: 1384958-64-8
M. Wt: 309.16 g/mol
InChI Key: IXPNXVXHRMYNLR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is a chemical compound with the CAS Number: 1384958-64-8 . It has a molecular weight of 309.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is 1S/C13H13BrN2O2/c1-2-18-13(17)9-5-8-6-10(14)3-4-11(8)16-12(15)7-9/h3-7,16H,2,15H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is a solid at room temperature . It has a molecular weight of 309.16 . The compound should be stored in a refrigerator .

Scientific Research Applications

Indole Derivatives and Cancer Research

Indoles are essential heterocyclic systems found in natural products and drugs. Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate, with its indole moiety, has attracted interest as a potential anticancer agent. Researchers explore its effects on cancer cells, aiming to develop novel therapies. The compound’s structural features may influence cell signaling pathways or inhibit specific enzymes involved in tumor growth .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which can be quite complex and depends on the specific context .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, it’s difficult to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields like medicine or materials science. For more detailed information, it would be best to refer to recent scientific literature .

properties

IUPAC Name

ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-2-18-13(17)9-5-8-6-10(14)3-4-11(8)16-12(15)7-9/h3-6H,2,7H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPNXVXHRMYNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)N=C(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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